

Structure-Activity Relationship (SAR)

Comparison of N-Substituted Aminoindanes

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Compound of Interest

Compound Name: *N*-(4-methylphenyl)-2,3-dihydro-1*H*-inden-2-amine
CAS No.: 1455214-77-3
Cat. No.: B3103987

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Executive Summary

This guide provides a technical analysis of N-substituted 2-aminoindanes, a class of rigid amphetamine analogues. Unlike their flexible phenethylamine counterparts, aminoindanes possess a conformationally restricted bicyclic system. This structural rigidity significantly alters their pharmacodynamic profile, shifting activity between monoamine transporter substrates (releasers) and uptake inhibitors.

Key Distinction:

- Unsubstituted/N-alkylated (e.g., 2-AI, NM-2-AI): Predominantly dopaminergic/noradrenergic (psychostimulant profile).
- Ring-Substituted (e.g., MDAI, MEAI): Predominantly serotonergic (entactogenic or therapeutic profile).

This document compares the pharmacological efficacy, receptor selectivity, and toxicological windows of key derivatives to support research in psychopharmacology and addiction

therapeutics.[1]

Chemical Architecture: The Indane Scaffold

The core advantage of the 2-aminoindane scaffold is the "frozen" conformation. In amphetamine, the ethylamine side chain can rotate freely. In 2-aminoindane, the side chain is cyclized into a five-membered ring fused to the benzene ring.

- **Alpha-Carbon:** The chiral center in amphetamine is achiral in 2-aminoindane (due to symmetry), eliminating stereoisomer-dependent potency variations common in amphetamines (e.g., d- vs l-amphetamine), unless the N-substitution introduces chirality.
- **Conformational Constraint:** This locks the distance between the aromatic centroid and the nitrogen atom, optimizing binding to the Monoamine Transporters (MATs).

SAR Deep Dive: Functional Modifications

The Structure-Activity Relationship (SAR) of this class revolves around two critical vectors: Nitrogen substitution and Aromatic Ring substitution.

The Nitrogen Node (N-Alkylation)

Modifying the amine tail primarily affects metabolic stability and transporter affinity (NET/DAT vs. SERT).

- **Primary Amine (2-AI):** High affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2] It acts as a potent monoamine releasing agent.[2]
- **N-Methylation (NM-2-AI):** Increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. However, unlike methamphetamine (which is more potent than amphetamine), NM-2-AI often shows slightly reduced potency at DAT compared to 2-AI but retains significant psychostimulant effects.
- **Bulky N-Substitutions (N-Benzyl, etc.):** generally abolish releasing activity, converting the molecule into a pure reuptake inhibitor or reducing potency drastically due to steric hindrance at the transporter binding site.

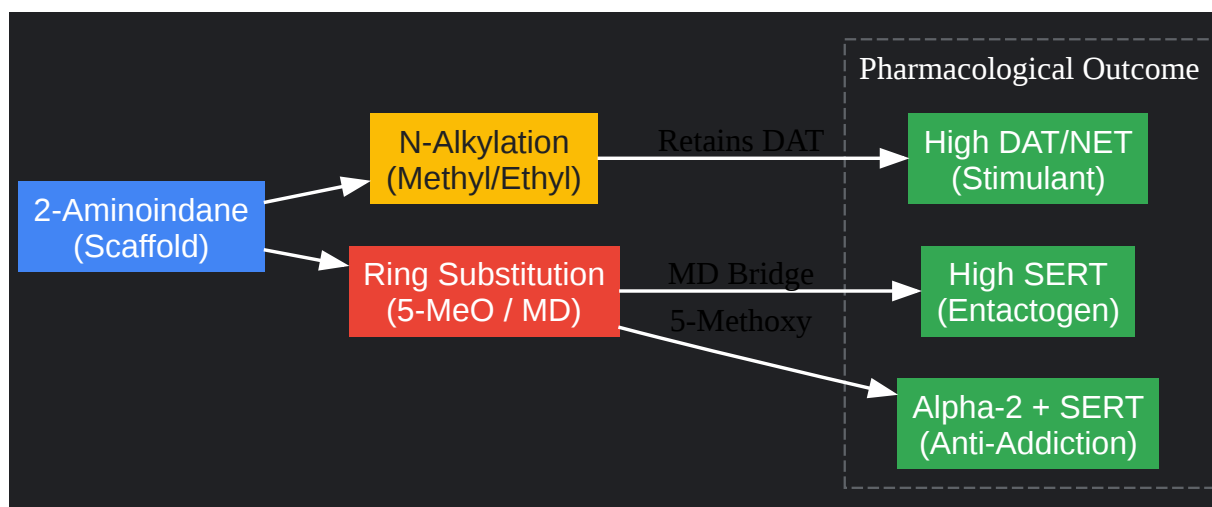
The Aromatic Switch (Ring Substitution)

This is the most critical determinant of the "drug class" (Stimulant vs. Entactogen).

- 5,6-Methylenedioxy (MDAI): Mimics the structure of MDMA.[3] This modification drastically reduces DAT affinity while retaining high SERT affinity.
 - Result: A non-neurotoxic entactogen. It releases serotonin without the oxidative stress associated with dopamine metabolism.
- 5-Methoxy (MEAI / 5-MeO-AI): Introduces a hydrogen-bond acceptor.
 - Result: High selectivity for SERT and moderate affinity for -adrenergic receptors.[2] This specific profile is currently under investigation for Alcohol Use Disorder (AUD), as it reportedly reduces cravings without the intense stimulation of 2-AI.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for synthesizing aminoindanes based on desired pharmacological outcomes.



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Figure 1: SAR Decision Tree. Modifying the aromatic ring shifts the compound from a stimulant (DAT/NET) to a serotonergic modulator (SERT).

Comparative Pharmacological Profile

The data below synthesizes EC50 (half-maximal effective concentration for release) values. Note that lower EC50 indicates higher potency.

Compound	Structure Type	NET EC50 (nM)	DAT EC50 (nM)	SERT EC50 (nM)	Primary Class
2-AI	Unsubstituted	~86	~439	>10,000	Psychostimulant
NM-2-AI	N-Methylated	~120	~600	>10,000	Psychostimulant
MDAI	Methylenedioxy	280	1,450	125	Entactogen
MEAI	5-Methoxy	~400	>2,000	180	Therapeutic (AUD)
MMAI	5-MeO-6-Methyl	>1,000	>5,000	45	Selective SERT Releaser

Data Interpretation:

- 2-AI is highly selective for norepinephrine (NET) and dopamine (DAT), explaining its jittery, amphetamine-like effects.
- MDAI flips this ratio, showing potent serotonin release (SERT) with minimal dopamine involvement, which correlates with its lack of neurotoxicity in animal models compared to MDMA.
- MEAI shows a balanced profile suitable for therapeutic exploration, engaging SERT and receptors to modulate reward pathways without inducing compulsive re-dosing.

Experimental Protocols

To validate these profiles in your own laboratory, the following self-validating protocols are recommended.

Synaptosomal Monoamine Release Assay

Objective: Determine if the compound is a Reuptake Inhibitor or a Releasing Agent (Substrate).

Methodology:

- Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using a sucrose gradient.
- Loading: Incubate synaptosomes with tritiated neurotransmitters (,) for 15 mins at 37°C.
- Wash: Centrifuge and wash to remove extracellular isotope.
- Release Phase: Resuspend synaptosomes in buffer containing the test compound (0.1 nM – 100 M).
 - Control A: Buffer only (Spontaneous release).
 - Control B: Tyramine (Positive control for release).
- Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. the filter (retained fraction).

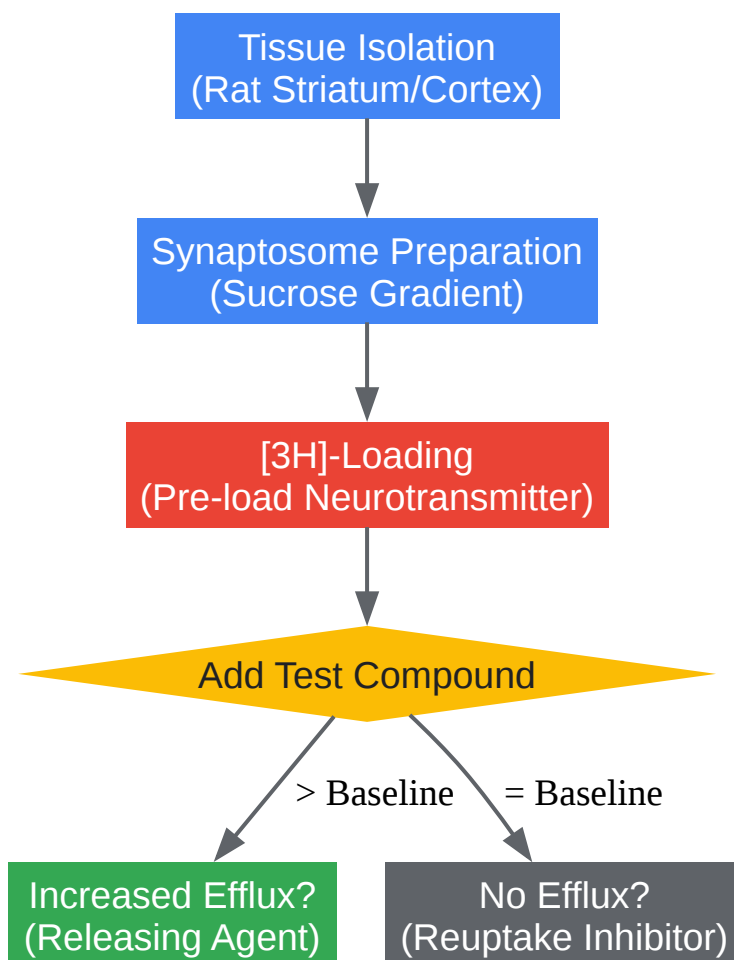
Self-Validation Check: A pure reuptake inhibitor (like Cocaine) will not increase efflux in this assay; it will only block uptake. A substrate (like 2-AI) will cause a dose-dependent increase in efflux (release).[2]

Cytotoxicity Screening (MTT Assay)

Objective: Establish the therapeutic window (Safety).

- Cell Line: HepaRG (human hepatic cells) or differentiated neuroblastoma cells (SH-SY5Y).
- Dosing: Expose cells to compound concentrations (1 M – 1 mM) for 24 hours.
- Development: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria convert MTT to purple formazan.
- Readout: Solubilize crystals in DMSO and read absorbance at 570 nm.

Workflow Visualization



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Figure 2: Functional assay workflow to distinguish between monoamine releasers (substrates) and inhibitors.

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